molecular formula C20H19N3O B11300382 3-phenyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-5-carboxamide

3-phenyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B11300382
M. Wt: 317.4 g/mol
InChI Key: LYUUNEGAOKPPSN-UHFFFAOYSA-N
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Description

3-phenyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a phenyl group, and a tetrahydronaphthalene moiety, making it an interesting subject for research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Tetrahydronaphthalene Moiety: This can be achieved through a Diels-Alder reaction between a diene and a dienophile, followed by hydrogenation to reduce the double bonds.

    Coupling Reactions: The final step involves coupling the pyrazole ring with the tetrahydronaphthalene moiety and the phenyl group through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and tetrahydronaphthalene moieties, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the pyrazole ring or the carbonyl group using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, especially at the phenyl ring, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions

    Solvents: Common organic solvents like dichloromethane, toluene, and ethanol

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of halogenated or alkylated derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials, such as polymers or catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-phenyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-5-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The compound’s structural features allow it to fit into specific binding sites, influencing the function of the target molecule and altering cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-N-(3-phenyl-n-propyl)-n-propylamine
  • 3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-N-(3-phenyl-n-propyl)-n-propylamine

Uniqueness

Compared to similar compounds, 3-phenyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-5-carboxamide stands out due to its specific combination of structural features, which may confer unique biological activity or chemical reactivity

Properties

Molecular Formula

C20H19N3O

Molecular Weight

317.4 g/mol

IUPAC Name

3-phenyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H19N3O/c24-20(19-13-18(22-23-19)15-8-2-1-3-9-15)21-17-12-6-10-14-7-4-5-11-16(14)17/h1-5,7-9,11,13,17H,6,10,12H2,(H,21,24)(H,22,23)

InChI Key

LYUUNEGAOKPPSN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)C3=CC(=NN3)C4=CC=CC=C4

Origin of Product

United States

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